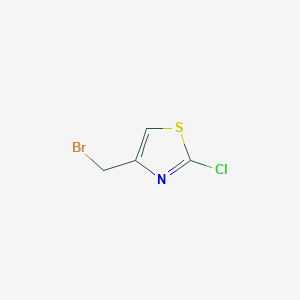

Thiazole, 4-(bromomethyl)-2-chloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Thiazole, 4-(bromomethyl)-2-chloro-” is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One common synthetic protocol involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . Another method involves the reaction of thioamides with second-chloroxiranes .Molecular Structure Analysis

The thiazole ring is planar and characterized by significant pi-electron delocalization, which contributes to its aromaticity . The molecular formula of “Thiazole, 4-(bromomethyl)-2-chloro-” is C4H4BrNS .Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. They can be protonated at the N3 position due to the lone pair of electrons available in nitrogen . They can also undergo electrophilic substitution at the 4- or 5-position of the 4,5-double bond depending on which substituent occupies the 2-position .Scientific Research Applications

Fluorescent Sensing of Biomolecules and Ions

TO serves as a revolutionary tool for studying biological systems. Its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response make it ideal for detecting specific targets with increasing sensitivity and accuracy. Researchers have developed numerous molecular probes using TO to sense various biomolecules and metal ions .

DNA and RNA Gel Electrophoresis

TO is widely used as a universal staining dye in gel electrophoresis of DNA and RNA. It binds to double-stranded nucleic acids either by intercalating into their duplex structures or sticking to their grooves, allowing precise visualization of DNA and RNA fragments .

Antimicrobial Properties

Thiazole derivatives, including compounds related to TO, exhibit antimicrobial activity. For instance, novel thiosemicarbazones and thiazoles have been synthesized and investigated for their potential as therapeutic agents against cancer and bacterial infections .

Drug Discovery

Thiazole-containing compounds are of interest in drug discovery. Researchers explore various methods to synthesize thiazole derivatives, aiming to develop drugs with antibacterial, antifungal, antiprotozoal, and antitumor properties .

Molecular Logic Systems

TO has been employed as a fluorescent light-up probe for specific DNA structures, such as the i-motif. Its exciplex formation with single thiazole orange molecules provides a basis for molecular logic systems .

Cellular Imaging and Visualization

Researchers use TO to visualize cellular structures, protein expression, enzymatic activity, and signaling networks. Its sensitivity and selectivity make it valuable for studying cellular processes at the molecular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(bromomethyl)-2-chloro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-1-3-2-8-4(6)7-3/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSACQLXZFTVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-chloro-1,3-thiazole | |

CAS RN |

1478722-32-5 |

Source

|

| Record name | 4-(bromomethyl)-2-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![2-(2-bromo-5-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2537859.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)